molecular formula C6H7ClN2 B8302823 2-Amino-6-chloromethylpyridine

2-Amino-6-chloromethylpyridine

Cat. No.: B8302823
M. Wt: 142.58 g/mol
InChI Key: NOERNKLWFKMUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-chloromethylpyridine (C₆H₇ClN₂) is a pyridine derivative featuring an amino group at position 2 and a chloromethyl substituent at position 6. The chloromethyl group (-CH₂Cl) confers electrophilic character, enabling nucleophilic substitution reactions, while the amino group (-NH₂) contributes to hydrogen bonding and coordination chemistry . This compound is hypothesized to serve as a precursor in pharmaceuticals, agrochemicals, or ligand synthesis.

Properties

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

IUPAC Name

6-(chloromethyl)pyridin-2-amine

InChI

InChI=1S/C6H7ClN2/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2,(H2,8,9)

InChI Key

NOERNKLWFKMUPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)CCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties of 2-Amino-6-chloromethylpyridine and Analogs

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Notable Properties
This compound* N/A C₆H₇ClN₂ -NH₂ (2), -CH₂Cl (6) 158.59 High reactivity at CH₂Cl site
2-Amino-6-methylpyridine 1824-81-3 C₆H₈N₂ -NH₂ (2), -CH₃ (6) 108.14 Lower electrophilicity
5-Amino-2-chloropyridine 5350-93-6 C₅H₅ClN₂ -NH₂ (5), -Cl (2) 128.56 Steric hindrance at Cl (2)
(2-Chloro-6-methoxypyridin-3-yl)methanol 1228898-61-0 C₆H₆ClNO₂ -CH₂OH (3), -Cl (2), -OCH₃ (6) 175.57 Hydrogen bonding via -OH
2-(2-Aminoethyl)pyridine N/A C₇H₁₀N₂ -NH₂-CH₂-CH₂ (2) 122.17 Flexible chelating ligand

Research Findings and Functional Comparisons

Reactivity and Substituent Effects

  • Chloromethyl vs. Methyl: The chloromethyl group in this compound enhances electrophilicity compared to 2-amino-6-methylpyridine’s inert methyl group. This makes the former more reactive in nucleophilic substitutions (e.g., SN2 reactions) for synthesizing amines or thioethers .
  • Chloromethyl vs. Chloro: 5-Amino-2-chloropyridine (Cl at position 2) exhibits steric and electronic effects distinct from 6-chloromethyl analogs. The Cl atom in position 2 directs electrophilic substitution to position 5, whereas the chloromethyl group at position 6 may activate adjacent positions for further functionalization .
  • Methoxy vs. Chloromethyl: (2-Chloro-6-methoxypyridin-3-yl)methanol’s methoxy group (-OCH₃) increases electron density on the pyridine ring, reducing electrophilicity compared to the electron-withdrawing -CH₂Cl group. Its hydroxyl (-OH) group also enables hydrogen bonding, influencing crystal packing .

Structural and Crystallographic Insights

  • Hydrogen Bonding: 2-Amino-6-methylpyridinium derivatives form robust hydrogen-bonded networks in crystals, as seen in 2-amino-6-methylpyridinium 3-chlorobenzoate (N–H···O interactions) . This suggests that this compound may exhibit similar behavior, with additional Cl-mediated interactions.
  • Crystal Packing: The title compound in (C21H21ClN6O2·C2H6O) adopts an orthorhombic lattice (space group Pbca) with extensive hydrogen bonding (N–H···O, O–H···N). This highlights the role of amino and nitro/cyano substituents in stabilizing supramolecular architectures .

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